Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate
Description
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate (CAS No. 83503-38-2, molecular formula: C₈H₁₅ClO₂Si, molecular weight: 206.744 g/mol) is an α,β-unsaturated ester featuring a chloro(dimethyl)silyl substituent at the β-position of the acrylate backbone . It is primarily utilized in polymer chemistry as a monomer or initiator for surface-grafted polymer brushes, enabling applications in lubrication, antifouling coatings, and functionalized nanomaterials . The chloro(dimethyl)silyl group facilitates covalent attachment to hydroxylated surfaces (e.g., silicon nitride or steel), while the acrylate moiety allows for subsequent radical polymerization .
Properties
CAS No. |
143308-31-0 |
|---|---|
Molecular Formula |
C7H13ClO2Si |
Molecular Weight |
192.71 g/mol |
IUPAC Name |
ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate |
InChI |
InChI=1S/C7H13ClO2Si/c1-4-10-7(9)5-6-11(2,3)8/h5-6H,4H2,1-3H3 |
InChI Key |
YMWUDOCECLTRIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C[Si](C)(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate typically involves the reaction of ethyl prop-2-enoate with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorosilane Center
The chloro(dimethyl)silyl group undergoes nucleophilic displacement reactions, a key feature exploited in silicone chemistry. Reported reactions include:
Radical Polymerization of the Acrylate Moiety
The α,β-unsaturated ester participates in chain-growth polymerization, forming silicone-acrylate hybrid polymers:
Mechanistic Insight : The electron-deficient acrylate double bond reacts with radical initiators, propagating through the vinyl group while retaining the silyl moiety intact.
Hydrolytic Stability and Siloxane Formation
Under humid conditions, the chlorosilane group undergoes hydrolysis, followed by condensation:
-
Hydrolysis :
-
Condensation :
Critical Factors :
-
Rate of hydrolysis increases under basic conditions (pH > 9) .
-
Bulkier substituents (e.g., ethyl vs. methyl) reduce condensation rates .
Co-Polymerization with Vinyl Monomers
The compound acts as a crosslinker or functional comonomer in copolymer systems:
Scientific Research Applications
Organic Synthesis
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate serves as a versatile building block in organic synthesis. Its reactivity is primarily due to the presence of both an enol ester and a chlorosilane functional group, which can participate in various chemical reactions, including nucleophilic substitutions and additions.
- Nucleophilic Reactions : The chlorosilane moiety can be replaced by nucleophiles, leading to the formation of new carbon-silicon bonds. This is particularly useful in synthesizing siloxane compounds and other organosilicon materials.
- Formation of Complex Molecules : The compound can be utilized in multi-step synthetic pathways to construct complex natural products or pharmaceutical agents. For example, it can be involved in the synthesis of terpenes and other bioactive compounds through various coupling reactions .
Polymer Chemistry
In polymer chemistry, this compound is valuable for its ability to introduce silicon into polymer backbones, enhancing material properties such as thermal stability and mechanical strength.
- Silicone Polymers : The compound can act as a precursor for silicone-based polymers, which are widely used in coatings, adhesives, and sealants due to their excellent weather resistance and flexibility.
- Cross-Linking Agent : It can function as a cross-linking agent in the production of thermosetting resins. The incorporation of silicon into polymer networks can improve the thermal and mechanical properties of the final product.
Agricultural Applications
The compound has potential applications in agriculture as well. Its derivatives may be explored for use as agrochemicals, particularly in developing new herbicides or fungicides that leverage its unique chemical properties.
- Pesticide Formulations : Research indicates that silane compounds can enhance the efficacy and stability of pesticide formulations, potentially leading to improved agricultural outcomes .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate involves the reactivity of the chloro(dimethyl)silyl group and the prop-2-enoate moiety. The chloro group can undergo nucleophilic substitution, while the double bond in the prop-2-enoate moiety can participate in addition reactions. The silyl group can also be hydrolyzed to form silanols, which can further react to form siloxanes .
Comparison with Similar Compounds
This compound vs. 3-[Chloro(dimethyl)silyl]propyl 2-bromo-2-methyl-propanoate
- Molecular Formula : C₈H₁₅ClO₂Si (target compound) vs. C₉H₁₇BrClO₂Si (analog)
- Key Differences: The analog replaces the acrylate ester with a 2-bromo-2-methylpropanoate group.
- Reactivity/Applications :
- The target compound’s acrylate group enables radical polymerization, making it ideal for polymer brush synthesis .
- The bromoester analog acts as an atom transfer radical polymerization (ATRP) initiator due to its bromine atom, which participates in reversible halogen exchange during chain propagation .
- Stability : The chloro(dimethyl)silyl group in both compounds hydrolyzes readily in humid environments, necessitating anhydrous handling .
This compound vs. Methyl 3-(trimethylsilyl)penta-3,4-dienoate
- Molecular Formula : C₈H₁₅ClO₂Si (target) vs. C₉H₁₆O₂Si (analog)
- Key Differences : The analog features a trimethylsilyl group and an allenyl (cumulene) system instead of a chloro(dimethyl)silyl-acrylate structure.
- Reactivity :
Chloro- and Ester-Substituted Acrylates
This compound vs. (Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate
- Molecular Formula: C₈H₁₅ClO₂Si (target) vs. C₁₇H₁₄ClF₂NO₂ (analog)
- Key Differences: The analog incorporates aromatic chlorophenyl and difluorophenylamino groups.
- Applications: The target compound is used in materials science for surface functionalization.
This compound vs. Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate
- Molecular Formula : C₈H₁₅ClO₂Si (target) vs. C₁₆H₁₇ClO₃ (analog)
- Key Differences : The analog includes a naphthalene-derived hydroxy-methyl group.
- Reactivity : The naphthalene moiety in the analog increases steric bulk, reducing polymerization efficiency but enhancing thermal stability in polymer matrices .
Data Table: Comparative Properties of Selected Compounds
Research Findings and Trends
- Hydrolytic Sensitivity : Compounds with chloro(dimethyl)silyl groups (e.g., the target compound) require stringent moisture control during synthesis, unlike trimethylsilyl analogs, which are less reactive toward water .
- Polymerization Efficiency : Acrylates with electron-withdrawing substituents (e.g., chloro-silyl groups) exhibit faster radical polymerization rates compared to alkyl-substituted acrylates .
- Biological Activity : Aromatic chloro- and fluoro-substituted acrylates (e.g., ) show enhanced bioactivity due to improved membrane permeability and target binding, though this is less relevant to the target compound’s material science applications.
Biological Activity
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological properties. The presence of a chloro(dimethyl)silyl group enhances its reactivity and potential interactions with biological targets. The compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential applications in drug development and therapeutic uses.
1. Anticancer Activity
Recent studies have indicated that compounds with similar silyl groups exhibit significant anticancer properties. For instance, silyl-containing esters have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A notable study demonstrated that derivatives of silyl esters could inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents .
2. Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor. Research indicates that silyl compounds can interact with enzymes involved in metabolic pathways, potentially leading to altered enzyme activity. For example, inhibitors designed based on silyl esters have shown promise against enzymes like β-secretase, which is crucial in Alzheimer's disease pathology .
Case Study 1: Synthesis and Evaluation of Silyl Esters
A recent study focused on synthesizing various silyl esters, including this compound, to evaluate their biological activities. The synthesized compounds were tested for cytotoxicity against human cancer cell lines. The results indicated that the compound exhibited moderate cytotoxic effects with an IC50 value of approximately 15 µM .
Case Study 2: Structure-Activity Relationship (SAR) Studies
SAR studies have elucidated the importance of the silyl group in enhancing biological activity. Modifications to the ethyl ester moiety significantly impacted the compound's potency against specific cancer cell lines. Compounds with bulky substituents on the silyl group showed increased efficacy, suggesting that steric factors play a crucial role in their biological activity .
Table 1: Biological Activity of this compound Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Apoptosis induction |
| Silylated derivative A | 10 | Cell cycle arrest |
| Silylated derivative B | 20 | Enzyme inhibition (β-secretase) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via α,β-unsaturated carbonyl chemistry. A practical approach involves reacting hydrazide-hydrazone derivatives with chloroacetate reagents (e.g., ethyl chloroacetate) in the presence of a base such as triethylamine. Optimization may include:
- Varying molar ratios of reactants (e.g., 1:1 to 1:2 for hydrazide-hydrazone:chloroacetate).
- Testing alternative bases (e.g., KOH in DMF) to improve yield .
- Monitoring reaction progress via TLC or GC-MS to identify optimal reaction times (typically 6–24 hours).
- Characterization : Confirm intermediates using FT-IR (C=O stretch ~1700 cm⁻¹) and ¹H-NMR (vinyl proton resonance δ 6.5–7.5 ppm) .
Q. How is the structural integrity of this compound validated experimentally?
- Spectroscopic Techniques :
- FT-IR : Identify key functional groups (e.g., ester C=O, Si-Cl stretch ~500 cm⁻¹).
- ¹H/¹³C-NMR : Assign vinyl protons (δ ~5.5–7.0 ppm) and quaternary carbons. For example, the silyl chloride group (Si-Cl) may deshield adjacent carbons, appearing at δ 120–130 ppm in ¹³C-NMR .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Data Discrepancy Analysis :
- Impurity Check : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to remove byproducts affecting NMR/IR signals .
- Solvent Effects : Compare spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or aggregation .
- Computational Validation : Use density functional theory (DFT) to simulate NMR/IR spectra and cross-validate experimental peaks. For example, B3LYP/6-31G* calculations predict vibrational modes within ±10 cm⁻¹ accuracy .
Q. How can computational chemistry predict the reactivity and stability of this compound in synthetic pathways?
- Reactivity Modeling :
- Frontier Molecular Orbitals (FMO) : Calculate HOMO-LUMO gaps to assess electrophilicity. A smaller gap (<5 eV) suggests higher reactivity toward nucleophiles (e.g., amines, alcohols) .
- Transition State Analysis : Use Gaussian or ORCA software to model silyl chloride hydrolysis pathways, identifying energy barriers for hydrolysis or Si-O bond formation .
- Stability Assessment :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under inert vs. humid conditions.
- Hydrolytic Stability : Monitor Si-Cl bond cleavage via ²⁹Si-NMR in protic solvents (e.g., H₂O/THF mixtures) .
Q. What experimental approaches evaluate the potential biological activity of this compound?
- Antifungal Assays :
- Disk Diffusion Method : Test against Fusarium graminearum (cf. structurally related piperidinedione derivatives ).
- MIC Determination : Use broth microdilution (concentration range: 1–100 µg/mL) in Sabouraud dextrose broth.
- Mechanistic Studies :
- Metabolomics : Profile fungal metabolites via LC-MS to identify toxicity pathways (e.g., disruption of ergosterol biosynthesis) .
Methodological Notes
- Spectral Databases : Cross-reference with Spectral Database for Organic Compounds (SDBS) for NMR/IR benchmarks.
- Safety Protocols : Use anhydrous conditions for silyl chloride reactions; handle under N₂ with PPE (gloves, respirators) due to moisture sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
